4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide
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Overview
Description
4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, pyrrole groups, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsThe phenyl group is often introduced through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone: Similar in structure but lacks the thiazole ring.
2-(1H-pyrazol-1-yl)pyridine: Contains a pyrazole ring instead of a pyrrole ring.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid: Features a benzoic acid group instead of a thiazole ring.
Uniqueness
4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, multiple pyrrole groups, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C20H18N4OS |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-phenyl-2-pyrrol-1-yl-N-(2-pyrrol-1-ylethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H18N4OS/c25-19(21-10-15-23-11-4-5-12-23)18-17(16-8-2-1-3-9-16)22-20(26-18)24-13-6-7-14-24/h1-9,11-14H,10,15H2,(H,21,25) |
InChI Key |
HUFORSBPNPCEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NCCN4C=CC=C4 |
Origin of Product |
United States |
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